5-溴-7-氮杂吲哚-6-甲酸甲酯

描述

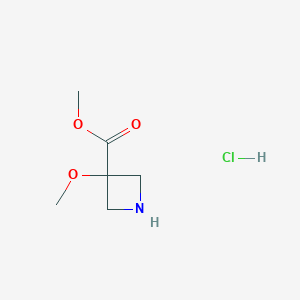

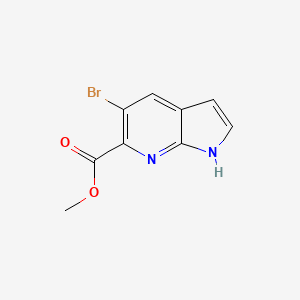

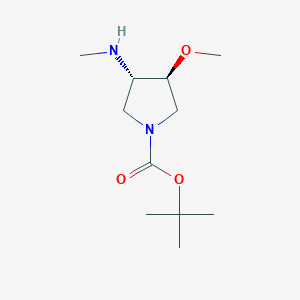

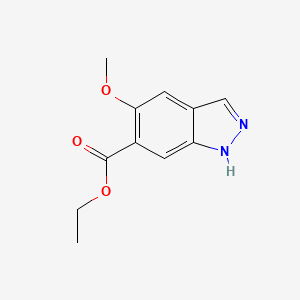

“Methyl 5-bromo-7-azaindole-6-carboxylate” is a heterocyclic compound with the molecular formula C9H7BrN2O2 . It is used as a chemical reagent in organic syntheses .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-7-azaindole-6-carboxylate” involves several steps. One key step is the Suzuki arylation, which is carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-7-azaindole-6-carboxylate” is represented by the InChI code1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) . This indicates the presence of a bromine atom, a methyl group, and a carboxylate group in the molecule. Chemical Reactions Analysis

“Methyl 5-bromo-7-azaindole-6-carboxylate” is used in the synthesis of various compounds. For instance, it is used in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .Physical And Chemical Properties Analysis

“Methyl 5-bromo-7-azaindole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 255.07 . Its solubility and other physicochemical properties such as Log Po/w and Log S can be calculated using various models .科学研究应用

C9H7BrN2O2 C_9H_7BrN_2O_2 C9H7BrN2O2

并具有 255.07 g/mol 的分子量 . 下面是对其科学研究应用的全面分析,为了清晰起见,将其组织成不同的部分。激酶抑制

5-溴-7-氮杂吲哚-6-甲酸甲酯是激酶抑制剂设计中的一个重要支架。激酶是信号转导中起重要作用的酶,由于其参与细胞生长和增殖,因此是癌症治疗的靶点。 该化合物的氮杂吲哚部分与激酶的 ATP 结合位点相互作用,可以利用该特性设计选择性抑制剂 .

药物化学

在药物化学中,该化合物因其高胃肠道 (GI) 吸收和血脑屏障 (BBB) 渗透性而受到重视。它不是 P-糖蛋白的底物,这意味着它不太可能从细胞中排出,使其成为中枢神经系统 (CNS) 药物的良好候选药物。 此外,它不是主要细胞色素 P450 酶的抑制剂,表明药物相互作用的风险较低 .

药物设计

5-溴-7-氮杂吲哚-6-甲酸甲酯的物理化学性质,如其摩尔折射率和拓扑极性表面积 (TPSA),使其成为药物设计的理想分子。 其计算的 log P 值表明中等亲脂性,这有利于口服生物利用度 .

化学合成

该化合物可用作化学合成中的构建单元。其反应位点允许进一步功能化,使其成为构建更复杂分子的通用试剂。 特别是溴原子可以进行各种交叉偶联反应以形成新的键 .

材料科学

该化合物的氮杂吲哚核心可以掺入材料中,以赋予其特定的电子或光物理性质。 这在有机半导体和发光二极管 (LED) 的开发中尤为重要 .

药代动力学

其药代动力学特征,包括高 GI 吸收和 BBB 渗透性,对于开发具有 CNS 活性的药物至关重要。 该化合物的溶解度和亲脂性也是决定其在体内的分布和代谢的关键参数 .

安全性和监管研究

5-溴-7-氮杂吲哚-6-甲酸甲酯需要进行安全性和监管研究,以确定其危害性。 其安全数据表 (SDS) 提供了有关处理、储存和处置的信息,这对于其在实验室环境中的使用至关重要 .

安全和危害

作用机制

Target of Action

Methyl 5-bromo-7-azaindole-6-carboxylate is a derivative of azaindole, which has been widely used as a kinase inhibitor in drug discovery . The primary targets of this compound are protein kinases, which play a crucial role in regulating cellular processes such as cell division, growth, and death .

Pharmacokinetics

The pharmacokinetic properties of Methyl 5-bromo-7-azaindole-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that Methyl 5-bromo-7-azaindole-6-carboxylate has good bioavailability.

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-7-azaindole-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances that can interact with the same targets or affect the same pathways.

属性

IUPAC Name |

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMFEXBMSDHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)

![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)